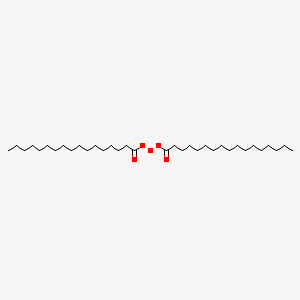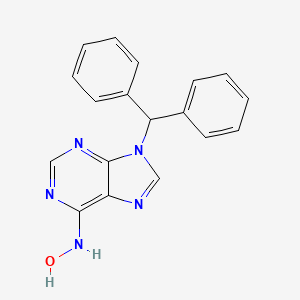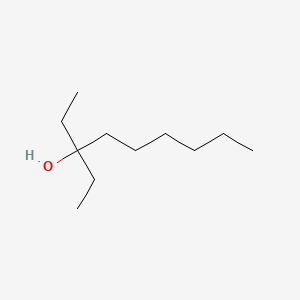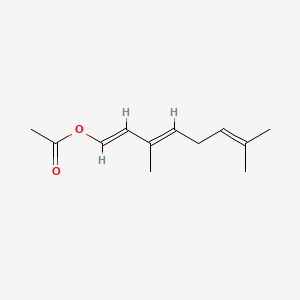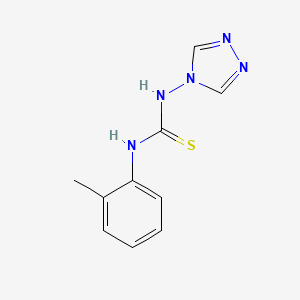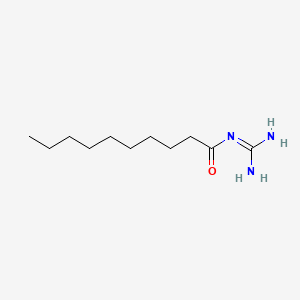
Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of Tris(2-chloro-1-methylethyl) phosphate follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The final product is purified through distillation or crystallization to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pressure.
Major Products
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential toxicological effects and safety in medical applications.
Industry: Widely used in the production of flexible polyurethane foams, textiles, and coatings to improve fire safety.
Mecanismo De Acción
The mechanism by which Tris(2-chloro-1-methylethyl) phosphate exerts its flame retardant effects involves the release of phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer and inhibiting the release of flammable gases. The molecular targets include the polymer matrix and the flame front, where the compound acts to disrupt the combustion cycle.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficiency and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices.
Propiedades
Número CAS |
93982-48-0 |
|---|---|
Fórmula molecular |
C6H14N8O6S |
Peso molecular |
326.29 g/mol |
Nombre IUPAC |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/2C3H6N4O.H2O4S/c2*4-1-2(5)6-7-3(1)8;1-5(2,3)4/h2*1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
Clave InChI |
AVMKZRXMTPIYBV-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=NNC1=O)N)N.C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



